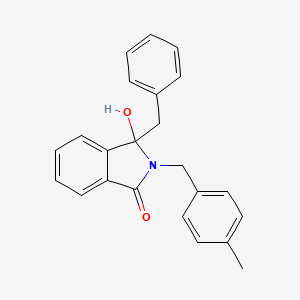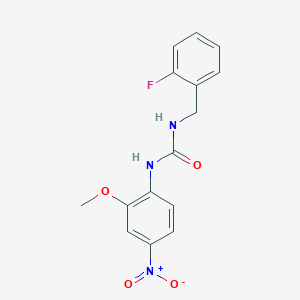![molecular formula C22H30N2O2S B4129727 1-[4-(Butan-2-yl)phenyl]-3-(3,4-diethoxybenzyl)thiourea](/img/structure/B4129727.png)
1-[4-(Butan-2-yl)phenyl]-3-(3,4-diethoxybenzyl)thiourea
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. This particular compound features a 4-sec-butylphenyl group and a 3,4-diethoxybenzyl group attached to the nitrogen atoms, making it a unique and interesting molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea typically involves the reaction of 4-sec-butylaniline with 3,4-diethoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve 4-sec-butylaniline in an organic solvent.
Step 2: Add 3,4-diethoxybenzyl isothiocyanate to the solution.
Step 3: Heat the reaction mixture under reflux for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.
Step 5: Filter and purify the product using recrystallization techniques.
Industrial Production Methods: Industrial production of N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, or sulfonating agents (SO₃/H₂SO₄).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound has been investigated for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: Research has explored the compound’s potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea is used as an additive in polymer production to enhance material properties such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
- N-phenyl-N’-(3,4-diethoxybenzyl)thiourea
- N-(4-sec-butylphenyl)-N’-(2,3-dimethoxybenzyl)thiourea
- N-(4-tert-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea
Comparison: N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea is unique due to the presence of both the 4-sec-butylphenyl and 3,4-diethoxybenzyl groups. These substituents influence the compound’s chemical reactivity, solubility, and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable molecule for specific applications in research and industry.
Propriétés
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[(3,4-diethoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-5-16(4)18-9-11-19(12-10-18)24-22(27)23-15-17-8-13-20(25-6-2)21(14-17)26-7-3/h8-14,16H,5-7,15H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJHDGIRXHPINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC(=C(C=C2)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1H-PYRAZOL-1-YL)BENZYL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA](/img/structure/B4129662.png)
![N-[3-fluoro-5-(trifluoromethyl)benzyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4129666.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4129667.png)
![ethyl 4-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4129668.png)
![N-(4-iodophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4129672.png)

![4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B4129684.png)
![5-(4-morpholinyl)-2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-1-amine](/img/structure/B4129699.png)
![2-cyclohexyl-N-cyclopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4129706.png)
![4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid](/img/structure/B4129713.png)

![N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide](/img/structure/B4129743.png)
